5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole
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Overview
Description
5-(Methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methylsulfanyl group at position 5 and an oxan-2-yl group at position 1, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a hydrazine derivative with a diketone or an equivalent compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound. Catalysts and optimized reaction parameters are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
5-(Methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfanyl)-1H-pyrazole: Lacks the oxan-2-yl group, making it less complex.
1-(Oxan-2-yl)-1H-pyrazole: Lacks the methylsulfanyl group, altering its reactivity and properties.
5-(Methylsulfanyl)-1-(tetrahydrofuran-2-yl)-1H-pyrazole: Similar structure but with a tetrahydrofuran ring instead of an oxan ring.
Uniqueness
5-(Methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole is unique due to the presence of both the methylsulfanyl and oxan-2-yl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
2703774-14-3 |
---|---|
Molecular Formula |
C9H14N2OS |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
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